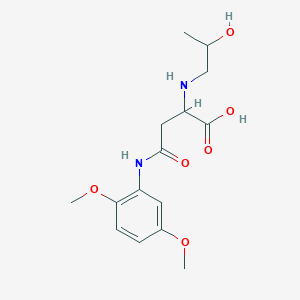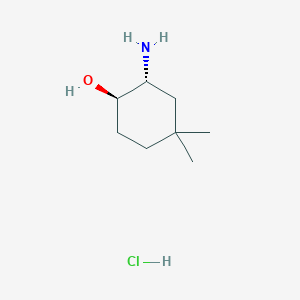
4-((2,5-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, commonly known as DAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Collagen Cross-Linking in Human Bone and Articular Cartilage
Research has shown that the concentration of hydroxypyridinium cross-linking amino acids in collagen samples from bone and cartilage changes with age, suggesting a role in the maturation and maintenance of these tissues. This could imply applications in understanding bone density and cartilage health, potentially informing treatments for age-related degenerative diseases (Eyre, Dickson, & Van Ness, 1988).
Ethanolamine Phospholipid Adducts with Hydroxy-Alkenals
Another study found that ethanolamine phospholipids can form covalent adducts with hydroxy-alkenals, such as 4-hydroxy-2(E)-nonenal, under oxidative stress. This suggests potential applications in identifying and monitoring membrane disorders and oxidative stress in pathological states, providing insights into cellular damage mechanisms and possible therapeutic targets (Bacot et al., 2007).
Metabolites in Urine Indicative of Specific Deficiencies
The identification of specific metabolites in urine, such as cis- and trans-4-hydroxycyclohexylacetic acid, in patients with postulated defects in enzymes like 4-hydroxyphenylpyruvate dioxygenase, opens avenues for diagnosing and understanding metabolic disorders at a molecular level (Niederwieser, Wadman, & Danks, 1978).
Multiple Acyl-CoA Dehydrogenase Deficiency
Research into multiple Acyl-CoA dehydrogenase deficiency has revealed specific organic and amino acid abnormalities, which could guide the development of diagnostic markers and treatments for this and similar metabolic disorders (Goodman, McCabe, Fennessey, & Mace, 1980).
Urinary Markers of Oxidative DNA Damage and Lipid Peroxidation
Studies on the association between exposure to certain chemicals, such as 2,4-Dichlorophenoxyacetic acid, and markers of oxidative DNA damage and lipid peroxidation, offer insights into the environmental and occupational health risks and mechanisms of toxicity. This can help in developing preventive and protective measures in public health (Lerro et al., 2020).
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-9(18)8-16-12(15(20)21)7-14(19)17-11-6-10(22-2)4-5-13(11)23-3/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCMQSTRMMXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2980961.png)
![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2980963.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)


![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)

